molecular formula C22H18N4 B183602 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 141045-26-3

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene

Cat. No.: B183602
CAS No.: 141045-26-3
M. Wt: 338.4 g/mol
InChI Key: LEROFEHUZVLDDW-UHFFFAOYSA-N
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Description

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound this compound is characterized by the presence of two benzimidazole rings attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring. The reaction is typically carried out at elevated temperatures to ensure complete condensation.

Another synthetic route involves the use of a nucleophilic substitution reaction, where a halogenated benzene derivative reacts with o-phenylenediamine in the presence of a base, such as potassium carbonate, to form the desired benzimidazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also facilitate the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl-substituted derivatives.

Scientific Research Applications

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its electronic properties.

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and other biological processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The benzimidazole rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with benzimidazole rings attached at different positions on the benzene ring.

    1,4-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with benzimidazole rings attached at the para positions on the benzene ring.

    2,2’-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)biphenyl: Contains an additional benzene ring, leading to different electronic and steric properties.

Uniqueness

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is unique due to its specific substitution pattern, which affects its electronic properties, reactivity, and potential applications. The position of the benzimidazole rings on the central benzene ring can influence the compound’s ability to interact with biological targets and its suitability for use in materials science and catalysis.

Properties

IUPAC Name

1-methyl-2-[3-(1-methylbenzimidazol-2-yl)phenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c1-25-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22-24-18-11-4-6-13-20(18)26(22)2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROFEHUZVLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476976
Record name 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141045-26-3
Record name 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene contribute to the biological activity of metal complexes?

A: this compound acts as an NCN pincer ligand, forming stable complexes with various metal ions like Ruthenium(II) [], Copper(I) [], Iron(II) [], Iridium(III) [], and Oxidovanadium(IV) []. This ligand influences the complex's overall structure, charge, and stability, impacting its interactions with biological targets like DNA and proteins.

Q2: Does the structure of this compound impact the properties of its metal complexes?

A2: While specific structural characterization data for the free ligand isn't extensively discussed in the provided research, it primarily serves as a scaffold for metal coordination. Its structure allows for modifications, influencing the complex's overall properties.

Q3: What are the potential applications of metal complexes containing this compound in diagnostics?

A: Research shows promise for using these complexes in detecting specific analytes within biological systems. For example, a heterodinuclear Palladium(II)-Gold(I) pincer complex incorporating this compound exhibits two-photon luminescence and selectively detects Cobalt(II) ions in aqueous solutions, even amidst other biologically relevant cations []. This selectivity and sensitivity make it a potential candidate for developing two-photon luminescent probes for visualizing Cobalt(II) accumulation in live cells [].

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